Benzoxazole
CAS No.: 273-53-0
Cat. No.: VC21274274
Molecular Formula: C7H5NO
Molecular Weight: 119.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 273-53-0 |
|---|---|
| Molecular Formula | C7H5NO |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | 1,3-benzoxazole |
| Standard InChI | InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H |
| Standard InChI Key | BCMCBBGGLRIHSE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CO2 |
| Canonical SMILES | C1=CC=C2C(=C1)N=CO2 |
| Boiling Point | 182.5 °C |
| Melting Point | 31.0 °C |
Introduction
Physical and Chemical Properties
Physical Properties
Benzoxazole exhibits distinct physical characteristics that influence its applications and synthetic utility. Table 1 summarizes the key physical properties of benzoxazole.
Table 1: Physical Properties of Benzoxazole
Benzoxazole's aromaticity contributes to its relative stability, though as a heterocycle, it possesses reactive sites that allow for functionalization . The compound's planar structure facilitates certain types of molecular interactions, particularly in solid state arrangements .
Chemical Reactivity
Benzoxazole exhibits characteristic reactivity patterns as a heteroaromatic compound. It undergoes various electrophilic reactions with substitutions primarily occurring at the 2, 3, and 6 positions . Key reactions include:
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Nitration: Preferentially occurs at the C6-position when treated with sulfuric acid and nitric acid .
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Amination: Addition of amino groups at the third position occurs when treated with hydroxylamine hydrochloride in 1M NaOH .
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Alkylation: Takes place at the second position when reacted with secondary alkyl halides in the presence of catalysts like copper(I) .
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N-alkylation: Occurs when 2-substituted benzoxazoles are treated with alkylating agents such as iodomethanes or dialkyl sulfates .
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Alkynation: Direct alkynation occurs via palladium-catalyzed reactions with gem-dichloroalkenes .
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Arylation: Formation of aryl benzoxazoles through reaction with aryl chlorides in the presence of base and palladium catalyst .
The presence of electron-withdrawing groups in the benzoxazole structure favors halogenation reactions . These reactivity patterns enable diverse structural modifications for synthesizing derivatives with enhanced biological activities.
Methods of Synthesis
Classical Synthetic Approaches
The synthesis of benzoxazole derivatives has evolved significantly, with numerous methodologies developed to access these compounds efficiently. One of the classical approaches involves the reaction of 2-aminophenol with different reagents like aldehydes, carboxylic acids, or acid chlorides .
Modern Synthetic Methods
Recent advances in benzoxazole synthesis include:
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Copper-catalyzed synthesis: A one-pot synthesis using bromoanilines and acyl halides in the presence of a base and solvent, providing benzoxazoles with isolated yields of 21-97% .
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Zirconium-catalyzed one-pot synthesis: An efficient method coupling catechols, aldehydes, and ammonium acetate using ZrCl₄ as catalyst in ethanol, producing a wide range of benzoxazoles with yields up to 97% .
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Brønsted acidic ionic liquid gel (BAIL gel) catalysis: Treatment of 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate creates a reusable catalyst for benzoxazole synthesis, offering advantages such as high yields, recyclability, and operational simplicity .
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Green synthesis approaches: Various environmentally benign methods have been developed, including the use of fly ash as a green catalyst for synthesizing 2-phenyl substituted benzoxazoles .
Table 2: Comparative Analysis of Modern Synthetic Methods for Benzoxazole
The mechanistic pathway for benzoxazole formation typically involves:
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Initial formation of an imine intermediate
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Intramolecular cyclization
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Oxidative aromatization to yield the final benzoxazole product
These synthetic methodologies offer researchers various options depending on their specific requirements regarding yield, reaction conditions, and environmental considerations.
Biological Activities and Applications
Antimicrobial Activities
Benzoxazole derivatives exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have demonstrated potent activity against:
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Gram-positive bacteria: Streptococcus pyogenes, Staphylococcus aureus
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Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli
Molecular docking studies suggest that the antibacterial activity of benzoxazole derivatives may be linked to the inhibition of DNA gyrase . 2-substituted benzoxazole derivatives have shown particularly promising antimicrobial potential .
Anti-inflammatory and Analgesic Properties
Benzoxazole derivatives demonstrate significant anti-inflammatory properties, making them valuable candidates for therapeutic development. The 5-substituted benzoxazoles, particularly substituted sulfonyl derivatives and carbohydrazides, have shown promising anti-inflammatory activity . The 5th position of benzoxazole is more prone to lipophilic action, making it a strategic site for substitution to enhance anti-inflammatory effects .
Anticancer Properties
Benzoxazole derivatives have emerged as promising anticancer agents. Studies have evaluated their cytotoxic effects on multiple human cancer cell lines, including:
The anticancer activity of benzoxazole derivatives can be enhanced through structural modifications. For instance, benzoxazoles linked with piperazine derivatives were tested against human A-549 lung carcinoma cells, though initial results showed limited efficacy due to poor solubility of the aryl piperazine compounds . Combinations of benzoxazoles with other heterocycles, such as oxadiazoles, have demonstrated improved anticancer properties .
Other Therapeutic Applications
Beyond the major applications discussed above, benzoxazole derivatives exhibit a diverse range of pharmacological activities:
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Anticonvulsant activity: 2-mercapto benzoxazole has shown efficacy in preventing pentylenetetrazol-induced convulsions in mouse models .
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Antitubercular activity: Several benzoxazole derivatives have demonstrated potential as novel anti-TB agents .
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Antiviral properties: Various benzoxazole derivatives show significant antiviral activities .
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Neuroprotective effects: Certain benzoxazole derivatives demonstrate protective effects on neural tissues .
Industrial Applications
Benzoxazole derivatives find applications beyond pharmaceutical use:
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Materials science: Compounds containing benzoxazole structures have been utilized in developing materials with unique photophysical properties .
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Sensors: The photophysical properties of benzoxazole derivatives make them suitable for sensor applications .
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Agrochemistry: Various benzoxazole derivatives demonstrate pesticidal activities .
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Ligands in transition metal catalysis: Benzoxazole structures serve as ligands in various catalytic processes .
Structure-Activity Relationships
The biological activity of benzoxazole derivatives is strongly influenced by their structural features. Key structure-activity relationships include:
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Position-specific substitutions: Substitutions at specific positions (particularly positions 2, 5, and 6) significantly impact biological activity .
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2-substituted derivatives: 2-substituted benzoxazoles have attracted particular interest due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
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Importance of planarity: The planar structure of benzoxazole facilitates interaction with biological targets, particularly through π-stacking interactions .
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Photophysical properties: Benzoxazole derivatives exhibit strong fluorescence in solution, with spectral profiles that mirror their excitation spectra. This property is related to the ππ* nature of optical excitation and is valuable for potential applications in imaging and sensing .
Recent Advances and Future Perspectives
Recent years have witnessed significant advances in benzoxazole research. A comprehensive review of medicinal chemistry developments (2019-present) highlights the continued interest in benzoxazole derivatives for treating various diseases, including cancers, neurological disorders, and inflammatory conditions .
The versatility of the benzoxazole scaffold continues to drive its exploration in drug discovery. Several benzoxazole-containing compounds are currently available for treating various diseases, with some in clinical trials . The increasing number of benzoxazole derivatives under investigation in early drug discovery phases underscores the potential of this scaffold for future therapeutic developments.
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